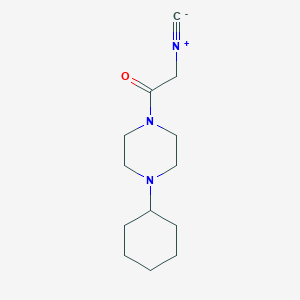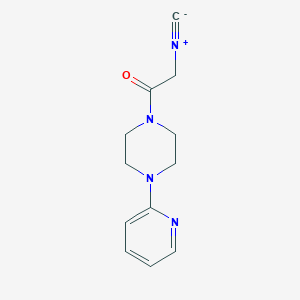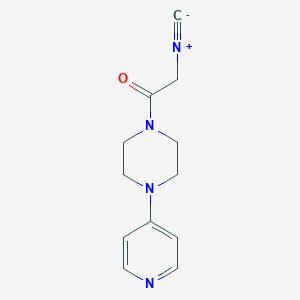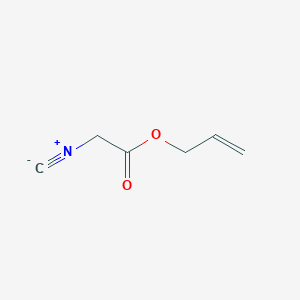
4-Bromo-3-trifluorophenylisocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-trifluorophenylisocyanide is an organic compound characterized by the presence of a bromine atom, three fluorine atoms, and an isocyanide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-trifluorophenylisocyanide typically involves the following steps:
Starting Material: The synthesis begins with 4-Bromo-3-trifluorophenylamine.
Formation of Isocyanide: The amine group is converted to an isocyanide group using reagents such as chloroform and a strong base like potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reagents: Using large-scale reactors and automated systems to handle reagents.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-Bromo-3-trifluorophenylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Addition Reactions: The isocyanide group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenylisocyanides: Formed through substitution reactions.
科学的研究の応用
4-Bromo-3-trifluorophenylisocyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 4-Bromo-3-trifluorophenylisocyanide involves its reactivity with various chemical species. The isocyanide group is highly reactive and can form bonds with electrophiles, while the bromine and trifluoromethyl groups influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-fluorophenylisocyanide
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-trifluoromethylphenylamine
Uniqueness
4-Bromo-3-trifluorophenylisocyanide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic properties and reactivity patterns. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
特性
IUPAC Name |
1-bromo-4-isocyano-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFAFVPAJDVQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














